molecular formula C23H21N3OS B1238304 6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide

6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide

Cat. No. B1238304
M. Wt: 387.5 g/mol
InChI Key: URDKQQIMLBJZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide is a dibenzothiazepine.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide and its derivatives have been explored for their potential in inhibiting HIV-1 reverse transcriptase. This inhibition is crucial in the development of treatments for HIV-1 infection, as it can impede the virus's replication process. For instance, certain derivatives like nevirapine have shown significant efficacy in vitro and have proceeded to clinical evaluation due to their potent and selective inhibition of HIV-1 reverse transcriptase (Hargrave et al., 1991).

Synthesis and Receptor Affinity Studies

Research has also focused on synthesizing and studying the receptor affinities of rigid analogues of this compound. For example, studies have synthesized specific derivatives and evaluated their binding affinities to central type benzodiazepine receptors. These studies are fundamental in understanding the interactions of these compounds at the molecular level and their potential therapeutic applications (Dorey et al., 1989).

Development of Hybrid Compounds

The chemical structure of 6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide has been used as a basis for developing hybrid compounds. These hybrids, combining elements of benzodiazepine and other molecular structures, are synthesized to explore new therapeutic properties. For instance, optically active hybrid compounds have been effectively synthesized, offering avenues for novel drug development (Torres & Rebolledo, 2016).

Applications in Antiviral Research

The compound's derivatives are significant in antiviral research, particularly against HIV-1. For example, new arylpyrido-diazepine and -thiodiazepine derivatives have been found to be potent inhibitors of HIV-1, displaying effectiveness against various HIV-1 strains, including those resistant to other treatments. This research underlines the compound's potential in developing new antiviral drugs (Bellarosa et al., 1996).

properties

Product Name

6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

6-ethyl-8-methyl-N-(pyridin-3-ylmethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

InChI

InChI=1S/C23H21N3OS/c1-3-19-18-11-15(2)6-8-21(18)28-22-9-7-17(12-20(22)26-19)23(27)25-14-16-5-4-10-24-13-16/h4-13H,3,14H2,1-2H3,(H,25,27)

InChI Key

URDKQQIMLBJZOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)SC4=C1C=C(C=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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